molecular formula C22H21ClN2O2 B3365368 4-Fmoc-aminomethyl-aniline hydrochloride CAS No. 1220040-04-9

4-Fmoc-aminomethyl-aniline hydrochloride

Cat. No.: B3365368
CAS No.: 1220040-04-9
M. Wt: 380.9 g/mol
InChI Key: UMTSALRFHKJCHG-UHFFFAOYSA-N
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Description

4-Fmoc-aminomethyl-aniline hydrochloride is a chemical compound with the molecular formula C22H21ClN2O2 and a molecular weight of 380.87 g/mol . It is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protecting group for amines.

Preparation Methods

The synthesis of 4-Fmoc-aminomethyl-aniline hydrochloride typically involves the protection of the amine group using the 9-fluorenylmethoxycarbonyl (Fmoc) group. One common method involves the reaction of 4-aminomethyl-aniline with Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The reaction is carried out under mild conditions to ensure the selective protection of the amine group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

4-Fmoc-aminomethyl-aniline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include piperidine, DMF, and various coupling agents such as HATU or EDC. The major products formed depend on the specific reaction conditions and the reactants involved.

Scientific Research Applications

4-Fmoc-aminomethyl-aniline hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The primary function of 4-Fmoc-aminomethyl-aniline hydrochloride is to protect the amine group during chemical synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential assembly of peptides and other complex molecules . The mechanism involves the nucleophilic attack of the amine on the Fmoc chloride, forming a stable carbamate linkage.

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amines and amino acids, such as Fmoc-protected lysine and Fmoc-protected glycine. Compared to these compounds, 4-Fmoc-aminomethyl-aniline hydrochloride offers unique advantages in terms of its stability and ease of deprotection . Other similar compounds include Boc-protected amines, which are used in similar applications but require different deprotection conditions.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2.ClH/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21H,13-14,23H2,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTSALRFHKJCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-04-9
Record name Carbamic acid, N-[(4-aminophenyl)methyl]-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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